![molecular formula C11H14N6 B2914990 N-[amino(imino)methyl]-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide CAS No. 585553-99-7](/img/structure/B2914990.png)
N-[amino(imino)methyl]-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[amino(imino)methyl]-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide is a chemical compound that has been widely studied in the scientific research community. It is a member of the pyrazole family, which includes many compounds that are used in drug design and development. The compound has been found to have a wide range of applications in the field of medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
DNA Binding Polyamides
N-[amino(imino)methyl]-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide and its derivatives have been explored for their ability to bind to DNA sequences. Polyamides containing imidazole and pyrrole amino acids, structurally related to N-[amino(imino)methyl]-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide, exhibit specific affinity and specificity for DNA, akin to many naturally occurring DNA-binding proteins. The optimized solid-phase synthesis of these polyamides achieves high coupling yields, facilitating the preparation of a broad range of minor groove-binding polyamides. These advancements in synthesis may enhance the compatibility with various peptide synthesizers, broadening the potential for DNA sequence-specific interventions (Wurtz, Turner, Baird, & Dervan, 2001).
Heterocyclic Compound Synthesis
Research into heterocyclic compounds derived from N-[amino(imino)methyl]-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide has yielded a variety of biologically active structures. For instance, the synthesis of pyrazolo[3,4-d]pyrimidinone derivatives has demonstrated significant cytotoxic effects against human cervical adenocarcinoma cell lines. These derivatives are obtained through reactions involving various α-functionalized iminoethers, showcasing the compound's versatility in synthesizing complex heterocyclic structures with potential therapeutic applications (Rahmouni et al., 2014).
Antimicrobial and Antifungal Activities
Synthesized derivatives of N-[amino(imino)methyl]-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide have been evaluated for their antimicrobial and antifungal properties. Compounds like 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides, derived from reactions with pyridoxal hydrochloride and N-arylcyanoacetamides, have shown significant activity against various bacterial and fungal strains. These findings suggest the potential of these compounds in developing new antimicrobial agents (Zhuravel et al., 2005).
Wirkmechanismus
Target of Action
The primary target of the compound N-[amino(imino)methyl]-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide, a substance found in the brains of people with neurodegenerative diseases.
Mode of Action
It is believed to interact with its target, beta-secretase 1, and potentially inhibit its activity . This interaction could lead to a decrease in the production of beta-amyloid peptide, which could have implications for the treatment of neurodegenerative diseases.
Biochemical Pathways
By inhibiting Beta-secretase 1, the compound could potentially disrupt this pathway and reduce the formation of beta-amyloid peptide .
Result of Action
Given its potential inhibitory effect on beta-secretase 1, it could lead to a reduction in the production of beta-amyloid peptide . This could potentially slow the progression of neurodegenerative diseases characterized by the accumulation of this peptide.
Eigenschaften
IUPAC Name |
N-(diaminomethylidene)-3-phenyl-3,4-dihydropyrazole-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6/c12-10(13)16-11(14)17-9(6-7-15-17)8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H5,12,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZOILYQDCPXTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NN(C1C2=CC=CC=C2)C(=N)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[amino(imino)methyl]-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

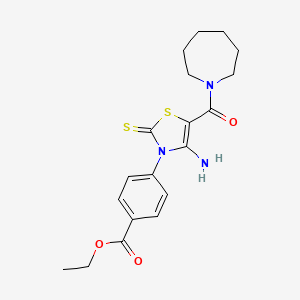

![2,5-Dimethyl-3-bromopyrazolo[1,5-a]pyrimidine-7-amine](/img/structure/B2914910.png)
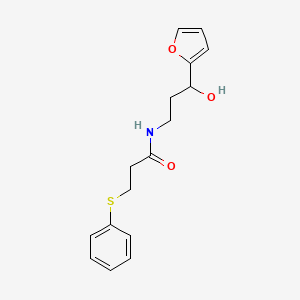
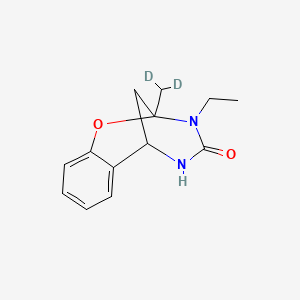
![N-([2,4'-bipyridin]-3-ylmethyl)-2,2-diphenylacetamide](/img/structure/B2914916.png)
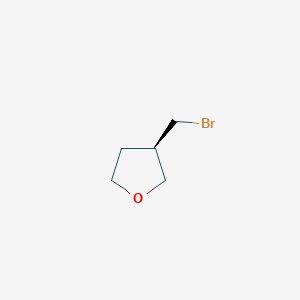
![(Z)-2-(2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2914919.png)
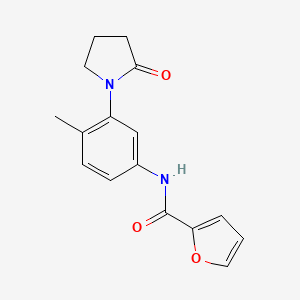
![2-[(ethylamino)methyl]quinazolin-4(3H)-one hydrochloride](/img/structure/B2914923.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-amine; oxalic acid](/img/structure/B2914925.png)
![7-(4-methylcyclohexyl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2914927.png)
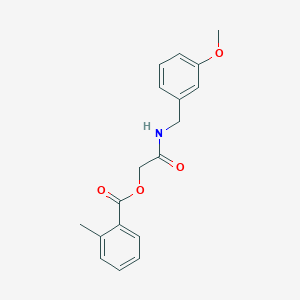
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2914930.png)